(R)-1-(6-Bromobenzo[D]thiazol-2-YL)ethanamine
Description
Properties
Molecular Formula |
C9H9BrN2S |
|---|---|
Molecular Weight |
257.15 g/mol |
IUPAC Name |
(1R)-1-(6-bromo-1,3-benzothiazol-2-yl)ethanamine |
InChI |
InChI=1S/C9H9BrN2S/c1-5(11)9-12-7-3-2-6(10)4-8(7)13-9/h2-5H,11H2,1H3/t5-/m1/s1 |
InChI Key |
WCAVKVOSSKLRQM-RXMQYKEDSA-N |
Isomeric SMILES |
C[C@H](C1=NC2=C(S1)C=C(C=C2)Br)N |
Canonical SMILES |
CC(C1=NC2=C(S1)C=C(C=C2)Br)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes for (R)-1-(6-Bromobenzo[D]thiazol-2-YL)ethanamine
Core Benzothiazole Ring Formation
The benzo[d]thiazole scaffold is typically constructed via Hantzsch thiazole synthesis , involving the condensation of thiourea derivatives with α-bromoketones. For example, thiourea reacts with 2-bromo-4'-bromoacetophenone in refluxing ethanol (78°C, 12 hr) to yield 6-bromobenzo[d]thiazole intermediates. This method achieves yields of 68–72% with purity >95% (HPLC), though competing side reactions may occur if bromide leaving groups are insufficiently activated.
Alternative routes employ Suzuki-Miyaura cross-coupling to install the bromine substituent post-cyclization. A representative protocol involves:
Reaction Optimization and Process Parameters
Bromination Strategies
Comparative analysis of bromination methods reveals significant yield variations based on reagent selection:
| Brominating Agent | Solvent | Temperature | Time | Yield | Purity |
|---|---|---|---|---|---|
| NBS | CCl₄ | 80°C | 6 hr | 62% | 98% |
| Br₂ (neat) | Acetic acid | 110°C | 2 hr | 88% | 95% |
| HBr/DMSO | DCM | 25°C | 24 hr | 45% | 90% |
Data adapted from large-scale benzothiazole bromination studies.
Critical factors:
Enantiomeric Control
Chiral resolution remains the most reliable method for obtaining the (R)-enantiomer:
Diastereomeric Salt Formation
- Treat racemic ethanamine with (1S)-(+)-10-camphorsulfonic acid (1.05 eq) in ethanol/water (3:1).
- Recrystallize the resultant salts from hot acetonitrile, achieving 97% ee after three cycles.
Preparative Chiral HPLC
Industrial-Scale Production Considerations
Continuous Flow Synthesis
Modern manufacturing plants employ segmented flow reactors to enhance reaction control:
- Bromination stage : Teflon-coated microreactors (ID = 500 µm) handle Br₂ at 110°C with residence time <30 sec.
- Amination stage : Static mixers ensure rapid heat dissipation during exothermic imine formation.
- Workup : In-line liquid-liquid extraction units separate organic phases with >99.5% efficiency.
Analytical Validation Protocols
Structural Confirmation
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the ethanamine moiety, leading to the formation of corresponding imines or oximes.
Reduction: Reduction reactions can convert the brominated benzo[d]thiazole to its corresponding benzo[d]thiazoline derivative.
Substitution: The bromine atom in the benzo[d]thiazole ring can be substituted with various nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Nucleophiles like primary amines or thiols in the presence of a base such as potassium carbonate.
Major Products:
Oxidation: Imines or oximes.
Reduction: Benzo[d]thiazoline derivatives.
Substitution: Various substituted benzo[d]thiazole derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of heterocyclic compounds with potential pharmaceutical applications.
Biology: In biological research, ®-1-(6-Bromobenzo[D]thiazol-2-YL)ethanamine is studied for its potential as a ligand in receptor binding studies, particularly in the context of neurological receptors.
Medicine: The compound is investigated for its potential therapeutic effects, including its role as an antimicrobial or anticancer agent. Its unique structure may allow it to interact with specific biological targets, making it a candidate for drug development.
Industry: In the industrial sector, the compound can be used in the synthesis of dyes, pigments, and other specialty chemicals due to its brominated aromatic structure.
Mechanism of Action
The mechanism of action of ®-1-(6-Bromobenzo[D]thiazol-2-YL)ethanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The brominated benzo[d]thiazole moiety may facilitate binding to these targets through halogen bonding or π-π interactions. The ethanamine group can further enhance binding affinity through hydrogen bonding or electrostatic interactions. These interactions can modulate the activity of the target, leading to the observed biological effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations: Bromo vs. Fluoro, Chloro, and Methoxy Derivatives
The biological and chemical properties of benzothiazole-ethanamine derivatives are highly sensitive to substituents at the 6-position. Key analogues include:
Key Observations :
- Bromine vs. Fluorine : The bromine substituent in the target compound correlates with antimicrobial activity, whereas the fluorine analogue exhibits potent acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) inhibition (IC₅₀ values up to tenfold lower than rivastigmine) . This suggests that halogen electronegativity and size influence target selectivity.
- Bromine vs. Methoxy: Methoxy groups typically enhance solubility but may reduce bioactivity due to decreased electrophilicity. No direct bioactivity data are available for the methoxy derivative .
Antimicrobial Activity
The brominated compound demonstrates moderate antimicrobial activity, with minimum inhibitory concentrations (MICs) determined via broth dilution. In contrast, fluorinated derivatives lack antimicrobial data but show superior enzyme inhibition, highlighting a trade-off between target specificity and substituent effects.
Enzyme Inhibition
Fluorinated derivatives (e.g., compounds 3b , 3d , 3l , 3n ) exhibit pseudoirreversible AChE/BChE inhibition, with covalent docking studies confirming stable interactions at the enzyme active site . The brominated compound’s larger atomic radius may hinder similar binding modes, explaining its shift toward antimicrobial applications.
Q & A
Q. Basic
- NMR : ¹H/¹³C NMR identifies substituents (e.g., bromine at C6 causes deshielding of adjacent protons; δ ~7.8–8.2 ppm for aromatic H).
- HRMS : Confirm molecular formula (e.g., C₉H₁₀BrN₂S requires m/z 257.98 [M+H]⁺) .
- IR : Detect amine N–H stretches (~3300 cm⁻¹) and C–Br vibrations (~650 cm⁻¹).
Computational tools like DFT (B3LYP/6-31G*) model electronic properties and optimize geometry .
How do structural modifications (e.g., bromine vs. fluorine) impact biological activity in related benzothiazoles?
Advanced
Bromine’s electron-withdrawing effect enhances electrophilic reactivity, potentially increasing binding affinity in enzyme inhibition assays. For example:
- Fluorinated analogs (e.g., 6-fluorobenzo[d]thiazol-2-yl derivatives) show moderate acetylcholinesterase inhibition (IC₅₀ ~50 µM) .
- Brominated derivatives may exhibit improved lipophilicity (logP ~2.5 vs. 1.8 for fluoro analogs), enhancing blood-brain barrier penetration in neuroactive studies. SAR studies require systematic substitution at C6 and stereochemical analysis .
What challenges arise in scaling up synthesis, and how are they addressed?
Q. Advanced
- Bromine instability : Decomposition under prolonged heating requires controlled reaction times (<6 hrs) .
- Enantiomer separation : Continuous flow reactors improve chiral resolution efficiency, reducing solvent use by 40% compared to batch processes .
- Yield optimization : DoE (Design of Experiments) identifies critical parameters (e.g., molar ratio of thiourea:ketone = 1:1.2 maximizes yield to 78%) .
How do researchers resolve contradictions in reported biological data for benzothiazole derivatives?
Advanced
Discrepancies often stem from assay conditions or impurity profiles. Strategies include:
- Reproducibility checks : Validate enzyme inhibition assays (e.g., acetylcholinesterase) using standardized protocols (pH 7.4, 37°C) .
- HPLC-MS purity analysis : Ensure >95% purity to exclude confounding effects from byproducts .
- Meta-analysis : Compare IC₅₀ values across studies using similar substituents (e.g., bromine vs. chlorine at C6) .
What role does the ethanamine moiety play in pharmacological activity?
Basic
The ethanamine group facilitates hydrogen bonding with target enzymes (e.g., cholinesterases). Protonation at physiological pH enhances solubility and interaction with anionic enzyme pockets. Methylation of the amine (e.g., N,N-dimethyl derivatives) reduces activity, highlighting the importance of primary amine functionality .
How are stability and degradation profiles assessed under physiological conditions?
Q. Advanced
- Forced degradation studies : Expose the compound to acidic (0.1M HCl), basic (0.1M NaOH), and oxidative (3% H₂O₂) conditions at 37°C. Monitor degradation via LC-MS, identifying major products (e.g., debromination or thiazole ring cleavage) .
- Plasma stability assays : Incubate with rat plasma (1 hr, 37°C); >90% remaining indicates suitability for in vivo studies .
What computational tools predict metabolite formation and toxicity?
Q. Advanced
- ADMET predictors : Software like Schrödinger’s QikProp estimates metabolic sites (e.g., CYP450-mediated oxidation at the thiazole ring).
- DEREK Nexus : Flags potential hepatotoxicity from bromine-related reactive intermediates .
How is crystallographic data utilized to confirm stereochemistry and polymorphism?
Advanced
Single-crystal X-ray diffraction (e.g., Cu-Kα radiation, 133 K) resolves bond lengths (C–Br = 1.89 Å) and dihedral angles (thiazole-amine torsion ~15°), confirming the (R)-configuration . Polymorph screening (via solvent evaporation) identifies stable forms for formulation studies.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
